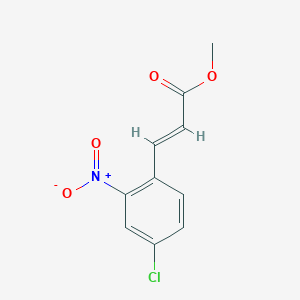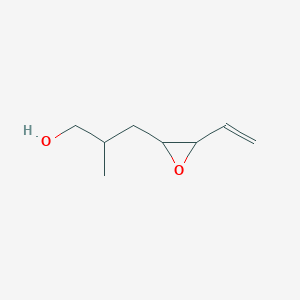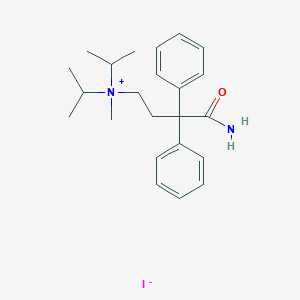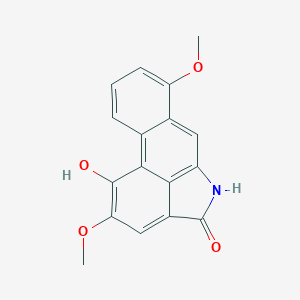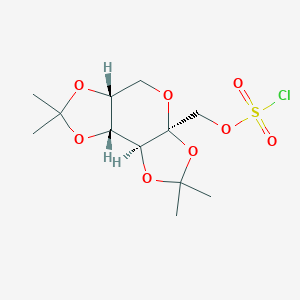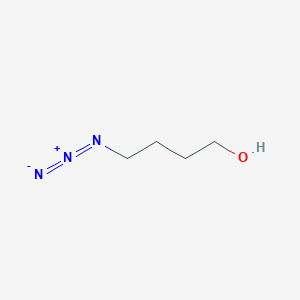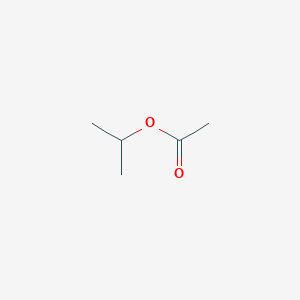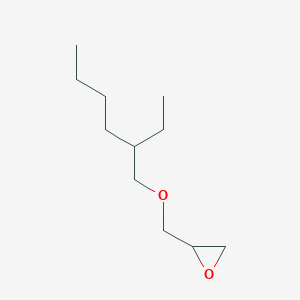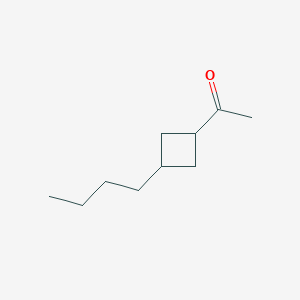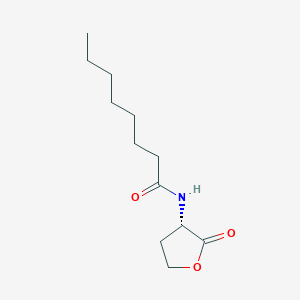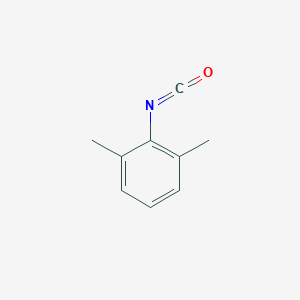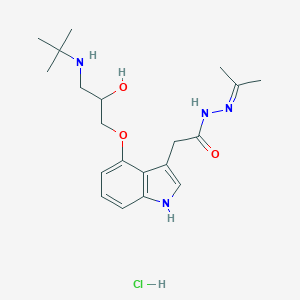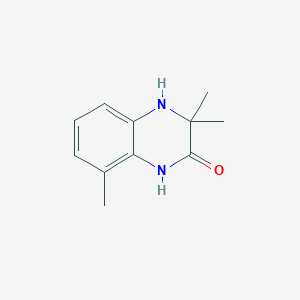
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. TMDQ has been studied extensively for its potential use in various applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.
Mechanism Of Action
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a unique mechanism of action, which involves the generation of reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce cell death in cancer cells. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, including the development of new methods for its synthesis and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its potential side effects.
Synthesis Methods
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various methods, including the reaction between 2,3-dichloroquinoxaline and trimethylsilyl cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with trimethylsilyl cyanide and sodium borohydride in the presence of a nickel catalyst.
Scientific Research Applications
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential use in the synthesis of various pharmaceuticals due to its unique chemical properties. It has been used as a precursor in the synthesis of drugs such as quinoline and quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer and tuberculosis.
properties
CAS RN |
146739-31-3 |
|---|---|
Product Name |
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3,8-trimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
InChI Key |
LWIYBOCPCVPJRS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
